molecular formula C15H19N3O2 B10757612 3-Amino-3-benzyl-9-carboxamide[4.3.0]bicyclo-1,6-diazanonan-2-one

3-Amino-3-benzyl-9-carboxamide[4.3.0]bicyclo-1,6-diazanonan-2-one

Cat. No.: B10757612
M. Wt: 273.33 g/mol
InChI Key: JVDDTUQPPBUQDD-DZGCQCFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-3-BENZYL-9-CARBOXAMIDE[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-3-BENZYL-9-CARBOXAMIDE[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-AMINO-3-BENZYL-9-CARBOXAMIDE[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-3-BENZYL-9-CARBOXAMIDE[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-3-BENZYL-9-CARBOXAMIDE[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE is unique due to its bicyclic structure and the presence of both amino and carboxamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

(3S,6S)-6-amino-6-benzyl-5-oxo-2,3,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazine-3-carbaldehyde

InChI

InChI=1S/C15H19N3O2/c16-15(10-12-4-2-1-3-5-12)7-9-17-8-6-13(11-19)18(17)14(15)20/h1-5,11,13H,6-10,16H2/t13-,15+/m0/s1

InChI Key

JVDDTUQPPBUQDD-DZGCQCFKSA-N

Isomeric SMILES

C1CN2CC[C@](C(=O)N2[C@@H]1C=O)(CC3=CC=CC=C3)N

Canonical SMILES

C1CN2CCC(C(=O)N2C1C=O)(CC3=CC=CC=C3)N

Origin of Product

United States

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